Cas no 2138136-13-5 (1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid)

1-({(tert-Butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a carboxyl functionality on a dimethyl-substituted cyclohexane scaffold. The Boc group enhances stability, enabling selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry. The cyclohexane core with methyl substituents contributes to conformational rigidity, influencing stereochemical outcomes in synthetic applications. This compound is particularly useful as an intermediate in the synthesis of complex molecules, offering controlled reactivity and compatibility with standard coupling reagents. Its structural features make it suitable for applications requiring precise functional group manipulation.
1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid structure
2138136-13-5 structure
Product Name:1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid
CAS No:2138136-13-5
MF:C15H27NO4
MW:285.379184961319
CID:6110531
PubChem ID:165470375
Update Time:2025-05-19

1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid
    • EN300-1083601
    • 1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid
    • 2138136-13-5
    • Inchi: 1S/C15H27NO4/c1-10-6-7-15(12(17)18,8-11(10)2)9-16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)
    • InChI Key: SGESAYVIPWDQAK-UHFFFAOYSA-N
    • SMILES: OC(C1(CNC(=O)OC(C)(C)C)CCC(C)C(C)C1)=O

Computed Properties

  • Exact Mass: 285.19400834g/mol
  • Monoisotopic Mass: 285.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 75.6Ų

1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid Pricemore >>

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1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid Related Literature

Additional information on 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid

Comprehensive Overview of 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid (CAS No. 2138136-13-5)

In the realm of organic chemistry and pharmaceutical research, 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid (CAS No. 2138136-13-5) has emerged as a compound of significant interest. This Boc-protected amino acid derivative is widely utilized in peptide synthesis, drug discovery, and material science due to its unique structural properties and versatility. The compound's tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, a feature highly valued in multi-step organic syntheses.

The growing demand for custom peptide synthesis and small molecule APIs has propelled research into compounds like 2138136-13-5. Recent trends in green chemistry and sustainable synthesis have further highlighted its relevance, as researchers seek efficient methods to incorporate protective groups with minimal environmental impact. The compound's cyclohexane backbone and carboxylic acid functionality make it a valuable building block for designing bioactive molecules and pharmaceutical intermediates.

From a structural perspective, the 3,4-dimethylcyclohexane core contributes to the compound's stereochemical complexity, enabling the creation of chiral scaffolds for asymmetric synthesis. This aligns with current industry focus on enantioselective catalysis and stereocontrolled drug development. The presence of both carboxylic acid and Boc-amine groups allows for diverse conjugation chemistry, meeting the needs of modern bioconjugation techniques and prodrug design strategies.

Analytical studies of CAS 2138136-13-5 reveal excellent stability under standard storage conditions, making it suitable for long-term research applications. Its solubility profile in common organic solvents facilitates its use in high-throughput screening platforms. Recent publications have explored its potential in metal-organic frameworks (MOFs) and supramolecular chemistry, demonstrating the compound's expanding utility beyond traditional pharmaceutical applications.

The synthesis of 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid typically involves multi-step protection-deprotection strategies, with emphasis on atom economy and yield optimization. These processes reflect the pharmaceutical industry's shift toward cost-effective manufacturing and process intensification. Quality control protocols for this compound emphasize HPLC purity analysis and spectroscopic characterization, ensuring compliance with rigorous GMP standards for research-grade chemicals.

Emerging applications in proteomics research and chemical biology have created new opportunities for this versatile compound. Its compatibility with solid-phase peptide synthesis (SPPS) makes it particularly valuable for developing peptide therapeutics and diagnostic probes. The compound's molecular architecture also shows promise for enzyme inhibitor design, particularly in targeting protein-protein interactions that are challenging to address with conventional small molecules.

From a commercial perspective, the global market for specialty chemicals like 2138136-13-5 continues to expand, driven by increasing R&D investments in biopharmaceuticals and personalized medicine. Suppliers are responding with improved scale-up processes and custom synthesis services to meet researcher demands. The compound's intellectual property landscape remains active, with ongoing patents exploring novel derivatives and synthetic methodologies.

Environmental and safety assessments of 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid indicate favorable profiles compared to many alternative reagents, supporting its adoption in green chemistry initiatives. Proper handling requires standard laboratory safety protocols, with particular attention to chemical compatibility during storage and reaction conditions. These characteristics contribute to its growing popularity in academic and industrial laboratories worldwide.

Future research directions for this compound may explore its potential in nanotechnology applications, drug delivery systems, and biomaterials engineering. The continued evolution of computational chemistry tools enables more precise predictions of its behavior in complex biological systems, potentially unlocking new therapeutic applications. As synthetic methodologies advance, we anticipate broader utilization of this compound across diverse scientific disciplines.

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